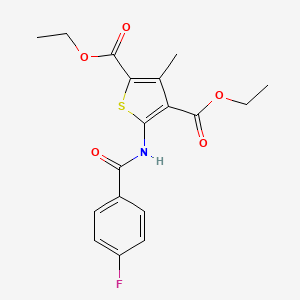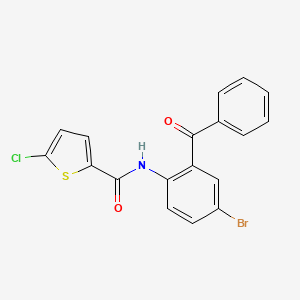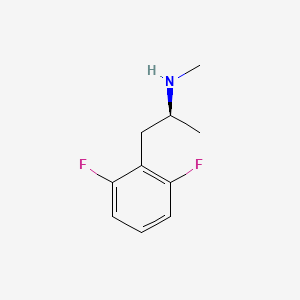![molecular formula C18H19ClN6O2 B2727433 8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921531-65-9](/img/structure/B2727433.png)
8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains a purine and a 1,2,4-triazole moiety. Purines are biologically significant compounds, being fundamental components of nucleic acids like DNA and RNA. 1,2,4-Triazoles are a type of heterocyclic compound that have been found to exhibit a wide range of pharmacological activities .
Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other biologically active compounds . The specific reactions that this compound would undergo depend on the conditions and reagents present.Applications De Recherche Scientifique
- CPP has been studied for its second and third harmonic generation properties. At five different characteristic wavelengths, it demonstrates significantly higher static and dynamic polarizability compared to urea. Specifically, the second harmonic generation value of CPP is 56 times higher, and the third harmonic generation value is 158 times higher than standard urea at the same wavelength (1064.13 nm) .
- Due to its superior nonlinear optical properties, CPP holds promise for use in optoelectronic devices. Its large HOMO-LUMO gap (approximately 4 eV) and electrostatic potential maps make it a potential candidate for applications such as optical switching, memory devices, and signal processing .
- While not directly related to its optical properties, CPP derivatives have been synthesized and evaluated for antiviral activity. These compounds exhibit potential in inhibiting viral replication .
- Researchers have employed computational approaches to optimize CPP’s molecular geometry, analyze vibrational modes, and calculate excitation energy. These studies provide insights into its electronic structure and properties .
- CPP belongs to the chalcone derivative family. Investigating its structure-activity relationships and exploring modifications could lead to novel compounds with improved properties .
Nonlinear Optics (NLO):
Optoelectronic Devices:
Antiviral Activity:
Computational Chemistry Studies:
Chalcone Derivatives Research:
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by 1,2,4-triazole and purine derivatives, there is significant potential for the development of new drugs based on these structures . Future research could involve the synthesis and testing of similar compounds to explore their potential therapeutic applications.
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Triazole compounds are known to have good pharmacokinetic properties, which can lead to improved bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It is known that the chemical properties of triazole compounds, such as their electron-deficient nature, can make them promising organic materials in various applications .
Propriétés
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-6-4-5-7-12(11)19/h4-7,10H,8-9H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDMAGEMQOTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801857 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2727352.png)
![Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727353.png)




![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)

![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one](/img/structure/B2727368.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)

![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)